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Compound of Interest

Compound Name: 1,3-Dioxane, 4,4-diphenyl-

Cat. No.: B15489728

Despite a thorough search of available scientific literature and chemical databases, specific
experimental spectroscopic data for 1,3-Dioxane, 4,4-diphenyl- could not be located. This
guide will, therefore, present predicted spectroscopic information based on the analysis of its
structural analogues and fundamental principles of spectroscopy. It will also provide detailed
experimental protocols that would be suitable for the acquisition of such data, serving as a
valuable resource for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-Dioxane, 4,4-
diphenyl-. These predictions are based on the known spectral data of 1,3-dioxane, 4-phenyl-
1,3-dioxane, and general principles of NMR, mass spectrometry, and infrared spectroscopy.

Predi | 'H NMR [ in CDCls, 400 MHZ)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20-7.40 m 10H Aromatic protons
~4.90 s 2H H-2 (O-CH2-0)
~4.10 t 2H H-6 (O-CHz)
~2.10 t 2H H-5 (C-CHz)
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Predicted **C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment

~ 145 Quaternary Aromatic C
~ 128 Aromatic CH

~ 127 Aromatic CH

~ 126 Aromatic CH

~95 C-2 (O-CH2-0)

~ 80 C-4 (C(Ph)2)

~ 65 C-6 (O-CHz)

~35 C-5 (C-CH2)

P_r_edmied_Mass_SpeﬂmmeIr_y Data (El)

Predicted Fragment lon

254 [M]*

177 [M - CoHs]*
105 [CeHsCO]*
77 [CeHs]*

Predicted Infrared (IR) Data

Wavenumber (cm—?) Assignment

~ 3100 - 3000 Aromatic C-H stretch

~ 2950 - 2850 Aliphatic C-H stretch

~ 1600, 1490, 1450 Aromatic C=C stretch

~ 1150 - 1050 C-O stretch (dioxane ring)

~ 760, 700 Aromatic C-H bend (mono-subst.)
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Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to
obtain the spectroscopic data for 1,3-Dioxane, 4,4-diphenyl-.

Synthesis of 1,3-Dioxane, 4,4-diphenyl-

A plausible synthetic route would involve the acid-catalyzed reaction of 1,1-diphenyl-1,3-
propanediol with a formaldehyde equivalent, such as paraformaldehyde.

Materials:

e 1,1-diphenyl-1,3-propanediol

o Paraformaldehyde

e p-Toluenesulfonic acid (catalyst)
o Toluene

e Anhydrous sodium sulfate

o Dean-Stark apparatus
Procedure:

» To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
1,1-diphenyl-1,3-propanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a
catalytic amount of p-toluenesulfonic acid.

o Add toluene to the flask to azeotropically remove the water formed during the reaction.

e Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

e Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15489728?utm_src=pdf-body
https://www.benchchem.com/product/b15489728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15489728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
e 400 MHz NMR Spectrometer
Sample Preparation:

o Dissolve approximately 10-20 mg of the purified 1,3-Dioxane, 4,4-diphenyl- in 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

IH NMR Acquisition:

e Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
o Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds.

13C NMR Acquisition:

e Acquire a proton-decoupled 3C NMR spectrum.

e Alarger number of scans will be required compared to *H NMR.

Mass Spectrometry (MS)

Instrumentation:
e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EIl) source.
Sample Preparation:

e Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate).
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Acquisition:
« Inject the sample into the GC, which will separate the compound from any impurities.
e The separated compound will then be introduced into the mass spectrometer.

e Acquire the mass spectrum in the m/z range of 50-500.

Infrared (IR) Spectroscopy

Instrumentation:

e Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

e Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid
cell.

Acquisition:
e Record the spectrum in the range of 4000-400 cm1,

e Acquire a background spectrum of the empty plates or the solvent for subtraction.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of 1,3-Dioxane, 4,4-diphenyl-.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data for 1,3-Dioxane, 4,4-diphenyl-: A
Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15489728#spectroscopic-data-of-1-3-dioxane-4-4-
diphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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